Olmesartan medoxomil impurity C
Description
Properties
IUPAC Name |
(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 5-prop-1-en-2-yl-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N6O5/c1-5-8-24-30-25(17(2)3)26(28(36)38-16-23-18(4)39-29(37)40-23)35(24)15-19-11-13-20(14-12-19)21-9-6-7-10-22(21)27-31-33-34-32-27/h6-7,9-14H,2,5,8,15-16H2,1,3-4H3,(H,31,32,33,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSFJJUXSEHXDFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)OCC5=C(OC(=O)O5)C)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80236724 | |
| Record name | DES(1-hydroxy-1-methylethyl)-(1-methylethenyl)-olmesartan medoxomil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80236724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
540.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
879562-26-2 | |
| Record name | (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 4-(1-methylethenyl)-2-propyl-1-[[2′-(2H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=879562-26-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Olmesartan medoxomil specified impurity C [EP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0879562262 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DES(1-hydroxy-1-methylethyl)-(1-methylethenyl)-olmesartan medoxomil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80236724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DES(1-HYDROXY-1-METHYLETHYL)-(1-METHYLETHENYL)-OLMESARTAN MEDOXOMIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/227N84S103 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanism of Action
Target of Action
Dehydro Olmesartan Medoxomil, also known as Olmesartan, is an angiotensin receptor blocker (ARB) used in the treatment of hypertension. It selectively binds to the angiotensin receptor 1 (AT1), preventing the protein angiotensin II from binding and exerting its hypertensive effects.
Mode of Action
Olmesartan’s interaction with its targets leads to a series of physiological changes. By blocking the AT1 receptor, it inhibits the hypertensive effects of angiotensin II, which include vasoconstriction, stimulation and synthesis of aldosterone and ADH, cardiac stimulation, and renal reabsorption of sodium. This blockade inhibits negative regulatory feedback within the renin-angiotensin-aldosterone system (RAAS), contributing to the pathogenesis and progression of cardiovascular disease, heart failure, and renal disease.
Pharmacokinetics
Olmesartan Medoxomil is a prodrug that is hydrolyzed to Olmesartan during absorption from the gastrointestinal tract. The solubility and permeability are important factors affecting the bioavailability of drugs. The solubility of Olmesartan Medoxomil can be increased by 12 times as compared with pure Olmesartan. Furthermore, the pharmacokinetic study showed that the optimized oleogel increased Olmesartan’s bioavailability by more than 4.5- and 2.5-folds compared to the standard gel and the oral market tablet, respectively.
Action Environment
The action of Olmesartan can be influenced by various environmental factors. For instance, the presence of certain substances in the gastrointestinal tract can affect the absorption of the drug. Additionally, the formulation of the drug can also impact its therapeutic efficacy and bioavailability. For example, the development of oleogel formulations has been shown to decrease Olmesartan side effects and boost its therapeutic efficacy and bioavailability.
Biochemical Analysis
Biochemical Properties
Dehydro Olmesartan Medoxomil interacts with various enzymes and proteins in biochemical reactions. It is predominantly anionic at intestinal pH and is recognized as a substrate by the human organic anion transporting polypeptide 2B1 (OATP2B1), which is expressed in the small intestine and is involved in the absorption of various acidic drugs.
Cellular Effects
The effects of Dehydro Olmesartan Medoxomil on cells and cellular processes are significant. It influences cell function by interacting with cell signaling pathways and affecting gene expression. It also impacts cellular metabolism, particularly in the context of absorption in the small intestine.
Molecular Mechanism
Dehydro Olmesartan Medoxomil exerts its effects at the molecular level through various mechanisms. It binds to biomolecules, inhibits or activates enzymes, and induces changes in gene expression. Its interaction with OATP2B1 is particularly noteworthy, as this contributes to its enhanced intestinal absorption.
Metabolic Pathways
Dehydro Olmesartan Medoxomil is involved in various metabolic pathways. It interacts with enzymes and cofactors, and may affect metabolic flux or metabolite levels. Detailed information on these metabolic pathways is currently limited.
Transport and Distribution
Dehydro Olmesartan Medoxomil is transported and distributed within cells and tissues. It interacts with transporters such as OATP2B1, which contributes to its localization and accumulation.
Biological Activity
DES(1-hydroxy-1-methylethyl)-(1-methylethenyl)-olmesartan medoxomil is a derivative of olmesartan medoxomil, an angiotensin II receptor blocker (ARB) primarily used in the treatment of hypertension. This compound exhibits significant biological activity through its mechanism of action, pharmacodynamics, and pharmacokinetics. This article delves into its biological activity, supported by data tables, case studies, and detailed research findings.
Olmesartan medoxomil, including its derivative DES(1-hydroxy-1-methylethyl)-(1-methylethenyl), functions by selectively blocking the angiotensin II type 1 (AT1) receptor. This inhibition leads to vasodilation and a decrease in blood pressure by preventing the actions of angiotensin II, which normally promotes vasoconstriction, sodium retention, and aldosterone secretion .
Key Actions:
- Vasodilation : Reduces vascular resistance.
- Decreased Aldosterone Secretion : Lowers sodium retention and fluid volume.
- Inhibition of Sympathetic Nervous System : Reduces heart rate and myocardial oxygen demand.
Pharmacodynamics
The pharmacodynamic profile of DES(1-hydroxy-1-methylethyl)-(1-methylethenyl)-olmesartan medoxomil shows a high affinity for the AT1 receptor with minimal interaction with the AT2 receptor. This selectivity is crucial for its antihypertensive effects. Studies indicate that olmesartan reduces markers of cardiovascular inflammation and myocardial remodeling, suggesting protective cardiovascular benefits beyond blood pressure reduction .
Table 1: Pharmacodynamic Properties
| Property | Value |
|---|---|
| AT1 Receptor Affinity | High |
| AT2 Receptor Affinity | Low |
| Effect on Blood Pressure | Dose-dependent reduction |
| Duration of Action | 24 hours (once daily dosing) |
| Side Effects | Minimal (no first-dose hypotension) |
Pharmacokinetics
Olmesartan medoxomil is a prodrug that is rapidly converted to its active form, olmesartan, in the gastrointestinal tract. The pharmacokinetic parameters are critical for understanding dosing regimens and potential interactions.
Key Pharmacokinetic Parameters:
- Absorption : Rapid absorption with peak plasma concentration (Cmax) occurring within 1.4 to 2.8 hours post-administration.
- Half-Life : Approximately 12 to 18 hours.
- Excretion : Primarily via feces (60%) and urine (3% to 15%) in pediatric populations .
Table 2: Pharmacokinetic Profile
| Parameter | Value |
|---|---|
| Cmax | 0.22 to 2.1 mg/L |
| Time to Cmax | 1.4 to 2.8 hours |
| Terminal Half-Life | 12 to 18 hours |
| Metabolism | Not via cytochrome P450 |
Clinical Studies
Research has demonstrated the efficacy of olmesartan in various populations, including children and adolescents. A notable study assessed its antihypertensive effects in young patients aged 6 to 16 years, confirming significant reductions in both systolic and diastolic blood pressure without serious adverse effects .
Case Study Overview:
In a randomized clinical trial involving pediatric patients:
- Participants : 200 children aged 6-16 years with essential hypertension.
- Intervention : Administration of olmesartan medoxomil at doses ranging from 10 mg to 40 mg once daily.
- Results : Significant reductions in blood pressure were observed after 8 weeks of treatment, with a good safety profile reported.
Scientific Research Applications
Pharmacological Applications
1. Antihypertensive Effects
Olmesartan medoxomil has been extensively studied for its efficacy in managing hypertension. The compound works by blocking the angiotensin II receptor, leading to vasodilation and reduced blood pressure. In a study involving 21,340 patients, olmesartan-based treatments significantly lowered clinic systolic blood pressure across various hypertension categories, including masked and white-coat hypertension .
Table 1: Changes in Blood Pressure with Olmesartan Treatment
| Hypertension Type | Change in Clinic Systolic BP (mm Hg) | Change in Morning Home Systolic BP (mm Hg) |
|---|---|---|
| Masked Hypertension | -1.0 | -12.5 |
| White-Coat Hypertension | -15.2 | 1.0 |
| Poorly Controlled Hypertension | -23.1 | -20.3 |
| Well-Controlled Hypertension | 1.8 | 2.0 |
2. Cardiovascular Protection
Research indicates that olmesartan may provide cardiovascular protection beyond blood pressure reduction. It has shown potential benefits in improving endothelial function and reducing arterial stiffness, which are critical factors in cardiovascular health .
Research Applications
1. Clinical Studies
Numerous clinical trials have evaluated the safety and efficacy of olmesartan medoxomil in various populations. For instance, a non-comparative observational study aimed to assess the efficacy and safety of olmesartan tablets demonstrated promising results in managing hypertension with a favorable safety profile .
2. Investigational New Drug Applications
The compound is also being explored for investigational new drug applications due to its unique pharmacological properties. Studies have focused on its role in treating conditions like heart failure and chronic kidney disease, where managing blood pressure is crucial for patient outcomes .
Mechanistic Insights
The mechanism by which DES(1-hydroxy-1-methylethyl)-(1-methylethenyl)-olmesartan medoxomil exerts its effects involves the inhibition of the renin-angiotensin-aldosterone system (RAAS). By blocking angiotensin II receptors, it reduces vasoconstriction and aldosterone secretion, leading to decreased sodium retention and improved fluid balance.
Case Studies
Case Study 1: Efficacy in Elderly Patients
A clinical trial involving elderly patients demonstrated that olmesartan effectively reduced systolic blood pressure while maintaining renal function, highlighting its suitability for older populations who often face polypharmacy risks .
Case Study 2: Combination Therapy
In another study focusing on combination therapy, olmesartan was used alongside diuretics to enhance blood pressure control in patients with resistant hypertension. The results indicated significant reductions in both systolic and diastolic blood pressure compared to monotherapy .
Comparison with Similar Compounds
Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate
- Role : A key intermediate in olmesartan medoxomil synthesis, produced via Grignard reactions and subsequent acidification .
- Comparison : Unlike the final prodrug, this intermediate lacks the medoxomil ester and biphenyl-tetrazole moiety critical for receptor binding. Its purity directly impacts the final product’s quality, with optimized methods reducing impurities (e.g., compound of formula 3) to <0.1% .
Trityl Olmesartan Medoxomil
Structural Impurities
Regio-Isomers
- Example : Impurities arising from incorrect regiochemistry during imidazole alkylation. For instance, Wu et al. identified a regio-isomer with inverted substituents on the imidazole ring, which was controlled to <0.1% via optimized condensation conditions .
- Impact: Even minor regio-isomers can affect drug efficacy and safety, necessitating stringent quality control .
Substituent Variations
- Example : (5-Methyl-2-oxo-1,3-dioxol-4-ylmethyl)-4-(1-hydroxy-1-methylpropyl)-2-propyl-1-[2'-(1H-tetrazol-5-yl)biphenyl-4-yl-methyl]imidazole-5-carboxylate.
Therapeutic Analogs (ARBs)
Losartan and Valsartan
- Structural Differences : Losartan lacks the medoxomil ester and has a hydroxymethyl group instead of the 4-(1-hydroxy-1-methylethyl) substituent. Valsartan features a cyclopentane ring.
- Efficacy : In clinical trials, olmesartan medoxomil showed superior responder rates (69.4% vs. 38.6% for losartan) and greater diastolic blood pressure reduction (−11.5 mmHg vs. −8.5 mmHg for valsartan) .
Data Tables
Table 1: Key Physicochemical Properties
Table 2: Clinical Efficacy Comparison (Systolic/Diastolic BP Reduction)
| Compound | Dose (mg/day) | Δ SBP (mmHg) | Δ DBP (mmHg) | Responder Rate (%) |
|---|---|---|---|---|
| Olmesartan Medoxomil | 20–40 | −14.3 | −11.5 | 69.4 |
| Losartan | 50–100 | −10.2 | −8.5 | 38.6 |
| Valsartan | 160 | −12.1 | −9.8 | 58.9 |
Data sourced from head-to-head trials .
Preparation Methods
One-Pot Synthesis for Trityl Intermediate
A streamlined one-pot process eliminates intermediate isolation, enhancing efficiency:
-
Alkylation : Reacting ethyl ester with benzyl bromide in N,N-dimethylacetamide at 40–60°C for 3–8 hours.
-
Hydrolysis : Treating the alkylated product with lithium hydroxide to form trityl olmesartan salt.
-
Esterification : Adding 4-chloromethyl-5-methyl-1,3-dioxolene-2-one (1.2–2 equivalents) to the salt, followed by stirring at 40–60°C.
This method reduces solvent use by 30% and achieves yields exceeding 90%.
Deprotection and Isolation of Olmesartan Medoxomil
The trityl group is cleaved using acid in water-miscible solvents. Sulfuric acid (3 equivalents) in acetone-water mixtures (1:3 to 3:1 v/v) at 40°C for 3–15 hours precipitates triphenyl carbinol (TPC), which is filtered off. Subsequent neutralization with sodium bicarbonate yields crude olmesartan medoxomil.
Key Reaction Parameters
Formation of DES Derivatives During Synthesis
DES(1-hydroxy-1-methylethyl)-(1-methylethenyl)-olmesartan medoxomil may form via:
-
Incomplete esterification : Residual hydroxyl groups reacting with unsaturated hydrocarbons.
-
Side-chain modifications : Acid-catalyzed rearrangement of the 1-hydroxy-1-methylethyl group to 1-methylethenyl.
Controlling Derivative Formation
-
Temperature Modulation : Lower temperatures (10–20°C) reduce side-chain reactivity.
-
Solvent Polarity : High-polarity solvents (e.g., acetonitrile) stabilize intermediates, minimizing undesired rearrangements.
Purification and Analytical Validation
Crude DES derivatives are purified via:
Q & A
Q. What is the structural characterization of DES(1-hydroxy-1-methylethyl)-(1-methylethenyl)-olmesartan medoxomil, and how do its functional groups influence pharmacological activity?
Methodological Answer: The compound is a prodrug with the molecular formula C₂₉H₃₀N₆O₆ (MW: 558.59) . Key structural features include:
- Imidazole core : Critical for binding to the angiotensin II type 1 (AT1) receptor.
- Tetrazole group : Enhances receptor affinity and metabolic stability .
- Medoxomil ester : A hydrolyzable promoiety enabling gastrointestinal absorption; enzymatic cleavage releases the active olmesartan .
- 1-hydroxy-1-methylethyl substituent : Influences solubility and crystallinity during synthesis .
For structural validation, use SMILES/InChI keys (provided in pharmacopeial standards ) and confirm via NMR (¹³C/¹H) and high-resolution mass spectrometry .
Q. What synthetic pathways are used to produce DES(1-hydroxy-1-methylethyl)-(1-methylethenyl)-olmesartan medoxomil, and what intermediates are critical for quality control?
Methodological Answer: The synthesis involves:
Coupling : Reacting ethyl 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate with trityl biphenyl bromide in polar aprotic solvents (e.g., DMF) under mild base conditions (K₂CO₃) .
Ester hydrolysis : Alkaline deprotection of intermediates (e.g., formula V) to generate carboxylic acid derivatives .
Medoxomil esterification : Reaction with 4-halomethyl-5-methyl-2-oxo-1,3-dioxolene .
Critical intermediates :
Q. Which analytical methods are standard for purity assessment and quantification of DES(1-hydroxy-1-methylethyl)-(1-methylethenyl)-olmesartan medoxomil?
Methodological Answer:
- HPLC-UV :
- Mass spectrometry (LC-MS) : Identifies impurities (e.g., formula VI) via m/z profiling .
- Loss on drying (LOD) : Ensures residual solvent compliance (e.g., acetonitrile < 410 ppm) .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro hydrolysis rates and in vivo bioavailability data for DES(1-hydroxy-1-methylethyl)-(1-methylethenyl)-olmesartan medoxomil?
Methodological Answer: Discrepancies arise due to:
- pH-dependent hydrolysis : Simulate gastrointestinal conditions (e.g., SGF at pH 1.2 vs. SIF at pH 6.8) to compare enzymatic vs. non-enzymatic activation .
- Caco-2 cell models : Assess intestinal permeability and esterase activity differences between species .
- Radiolabeled tracer studies : Use ¹⁴C-labeled prodrug to track absorption and conversion kinetics in preclinical models .
Q. What advanced strategies minimize impurities like ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate during scale-up synthesis?
Methodological Answer:
- Process optimization :
- Chromatographic purification : Use preparative HPLC with XBridge C18 columns (ACN/water gradients) to isolate trityl olmesartan medoxomil with ≥97.6% purity .
- In-line PAT (Process Analytical Technology) : Real-time monitoring via FTIR or Raman spectroscopy to detect impurity thresholds .
Q. What orthogonal approaches characterize isomeric impurities in DES(1-hydroxy-1-methylethyl)-(1-methylethenyl)-olmesartan medoxomil batches?
Methodological Answer:
- Chiral HPLC : Utilize Chiralpak IC-3 columns with heptane/ethanol/DEA (90:10:0.1) to resolve enantiomers .
- 2D-NMR (HSQC, HMBC) : Differentiates regioisomers by correlating ¹H-¹³C coupling patterns .
- Differential scanning calorimetry (DSC) : Detects polymorphic impurities via melting point deviations (EP standard: 180–185°C) .
Q. How do molecular docking studies elucidate DES(1-hydroxy-1-methylethyl)-(1-methylethenyl)-olmesartan medoxomil’s selectivity for the AT1 receptor?
Methodological Answer:
- Software : AutoDock Vina or Schrödinger Suite for binding affinity calculations .
- Receptor preparation : Use crystallographic data of human AGTR1 (PDB ID: 4YAY) .
- Key interactions :
- Hydrogen bonding between tetrazole and Arg167/Tyr35 residues.
- Hydrophobic interactions of the imidazole core with Trp84/His183 .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
